molecular formula C7H6FNO B1439304 6-Fluoro-2-methylnicotinaldehyde CAS No. 884494-96-6

6-Fluoro-2-methylnicotinaldehyde

Cat. No.: B1439304
CAS No.: 884494-96-6
M. Wt: 139.13 g/mol
InChI Key: IIVOXPOZSFRJJA-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylnicotinaldehyde is a compound that has attracted significant scientific interest in recent years. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C7H6FNO. Its InChI code is 1S/C7H6FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound. It should be stored in an inert atmosphere at 2-8°C. .

Scientific Research Applications

Synthesis and Chemical Properties

6-Fluoro-2-methylnicotinaldehyde and its derivatives have been synthesized and studied for various chemical properties and reactions. Kirk et al. (1979) detailed the preparation of 6-fluorodimethoxybenzaldehydes and their conversion into racemic ring-fluorinated norepinephrines. The study highlighted the impact of fluorine substituents on the phenolic acidities of these compounds and their biological properties, demonstrating that fluorine substitution can significantly alter the adrenergic properties of compounds like norepinephrine (Kirk et al., 1979).

Fluorine in Medicinal Chemistry

Fluorine's role in enhancing the properties of synthetic molecules for medical, agricultural, and material uses has been extensively researched. Liu et al. (2022) explored the biosynthetic strategies integrating fluorine into organic compounds, revealing its potential to impart new functions and improve performance. The study focused on synthesizing 2-fluoro-3-hydroxypropionic acid using E. coli, highlighting the biocatalytic advantages in terms of environmental and safety impacts (Liu et al., 2022).

Application in Monitoring Chemical Reactions

Fluorogenic aldehydes have been utilized in monitoring chemical reactions, such as aldol reactions. Guo & Tanaka (2009) developed a fluorogenic aldehyde with a 1,2,3-triazole moiety, which showed a significant increase in fluorescence as the reaction progressed. This method allowed for effective monitoring of the reaction and evaluation of reaction conditions, providing a valuable tool for chemical analysis (Guo & Tanaka, 2009).

Environmental and Safety Impacts

The study of fluorotelomer sulfonic acid (6:2 FTS) by Bao et al. (2020) emphasized the importance of understanding the environmental and safety impacts of fluorinated compounds. The research investigated the degradability of 6:2 FTS and the effects of hydrogenated moiety on its treatability, providing insights into the environmental behavior and potential risks associated with fluorinated substances (Bao et al., 2020).

Safety and Hazards

6-Fluoro-2-methylnicotinaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fumes and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVOXPOZSFRJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654268
Record name 6-Fluoro-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-96-6
Record name 6-Fluoro-2-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylpyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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